molecular formula C11H17BrCl2N2 B2555878 (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286207-18-8

(S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2555878
CAS RN: 1286207-18-8
M. Wt: 328.08
InChI Key: NAWOUOBUDBFWOE-XRIOVQLTSA-N
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Description

(S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, also known as Compound A, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a highly selective and potent inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.

Scientific Research Applications

Versatility in Drug Discovery

Pyrrolidine, a core structure in (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, is extensively utilized in drug discovery due to its saturated five-membered ring with sp3-hybridization, contributing to stereochemistry and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation”. These characteristics make pyrrolidine and its derivatives, including this compound, highly desirable for synthesizing bioactive molecules with target selectivity. The diversity of pyrrolidine derivatives, ranging from pyrrolizines to prolinol, demonstrates their broad applicability in developing treatments for human diseases. This review details synthetic strategies and structure-activity relationships, highlighting the significance of pyrrolidine's stereogenicity and substituent orientation in achieving desired biological profiles (Li Petri et al., 2021).

Importance in C-N Bond Formation

The compound's utility extends into the domain of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, an area of significant interest in organic synthesis. Research underscores the role of this compound and related structures in facilitating these reactions, emphasizing the efficiency of copper-mediated systems in creating bonds between various amines and aryl halides or arylboronic acids. This process is critical for developing pharmaceuticals and other organic compounds, showcasing the importance of such pyrrolidine derivatives in advancing sustainable and recyclable catalyst technologies (Kantam et al., 2013).

properties

IUPAC Name

(3S)-1-[(2-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWOUOBUDBFWOE-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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